molecular formula C22H24N2O3S B4510770 N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-naphthalenesulfonamide

N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-naphthalenesulfonamide

Cat. No.: B4510770
M. Wt: 396.5 g/mol
InChI Key: XBEJJXFQHDCSHB-UHFFFAOYSA-N
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Description

N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-naphthalenesulfonamide is a useful research compound. Its molecular formula is C22H24N2O3S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.15076381 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electron Transport Materials

N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-naphthalenesulfonamide derivatives have been investigated for their potential in enhancing the efficiency and stability of organic light-emitting diodes (OLEDs). Zhengyang Bin et al. (2020) developed a BPhen derivative, showing high thermal stability, large electron mobility, and excellent n-doping ability, which could improve OLED efficiency and stability. This underscores the material's significance in advancing OLED technology by optimizing device structure and molecular properties (Zhengyang Bin et al., 2020).

Antimicrobial Agents

This compound derivatives have also shown promise as antimicrobial agents. S. Ranjith et al. (2014) detailed the synthesis and molecular docking studies of 1-[(E)-{[4-(Morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol, demonstrating its potential as an antimicrobial agent against various bacterial species and for inhibiting the heat shock protein 90 (Hsp90). This suggests that the compound could have significant applications in developing new antimicrobial treatments (S. Ranjith et al., 2014).

Cancer Treatment Research

In cancer treatment research, naphthalene diimide derivatives, related to this compound, have been explored for their ability to target specific cellular mechanisms. M. Micco et al. (2013) reported on the design and evaluation of such derivatives as telomere targeting agents in pancreatic cancer cells, emphasizing their potential in enhancing pharmacological properties and inhibiting cancer cell growth. The study provides a foundation for the future development of cancer therapeutics focusing on telomere stabilization and interference (M. Micco et al., 2013).

Environmental Applications

Research into the environmental applications of this compound derivatives has also been conducted. Surabhi Patel et al. (2019) studied the intensification of naproxen degradation in water using ozone microbubble technology. This approach highlights the potential of using chemical derivatives to enhance water treatment processes and address the persistent issue of pharmaceutical contaminants in water sources (Surabhi Patel et al., 2019).

Properties

IUPAC Name

N-[1-(4-morpholin-4-ylphenyl)ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-17(18-6-9-21(10-7-18)24-12-14-27-15-13-24)23-28(25,26)22-11-8-19-4-2-3-5-20(19)16-22/h2-11,16-17,23H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEJJXFQHDCSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCOCC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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